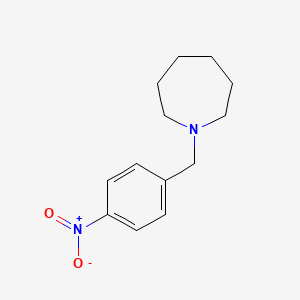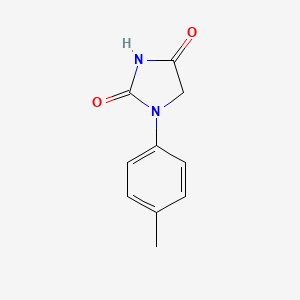
N-(2,4-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The synthesis and study of heterocyclic compounds, including isoxazoles and their derivatives, have been of significant interest in medicinal chemistry due to their diverse biological activities and potential in drug development.
Synthesis Analysis
- Recent Developments in Chemical Reactivity: N,N-dimethyl enaminones are utilized as building blocks for a diverse range of heterocyclic compounds, demonstrating the importance of similar structural motifs in synthesizing biologically active heterocycles (Gaber et al., 2017).
Molecular Structure Analysis
- Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry: The simple structure and self-assembly behavior of benzene-1,3,5-tricarboxamides (BTAs) highlight the importance of molecular structure in developing applications ranging from nanotechnology to biomedical applications (Cantekin et al., 2012).
Chemical Reactions and Properties
- Synthetic Routes and Biological Effects: The review on synthetic routes for 1,4-disubstituted 1,2,3-triazoles discusses the chemical reactivity of nitrogen heterocyclic compounds, providing a backdrop for understanding reactions involving similar compounds (Kaushik et al., 2019).
Physical Properties Analysis
- Design and Synthesis of Thiazole Derivatives: A study on thiazole and pyrazine carboxamide derivatives reveals insights into the physical properties that contribute to their biological activities, such as anticonvulsant and antimicrobial effects (GobalaKrishnan et al., 2019).
Chemical Properties Analysis
- Isoxazoline Containing Natural Products: This review emphasizes isoxazolines' role in medicinal chemistry as anticancer agents, reflecting on the chemical properties that make isoxazoline derivatives effective in drug discovery (Kaur et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8-13(9(2)20-16-8)14(17)15-11-6-5-10(18-3)7-12(11)19-4/h5-7H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIZTHSZMRXFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5625918.png)
![1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5625925.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5625926.png)


![N-ethyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5625959.png)
![2-(5-{[(cyclopropylmethyl)thio]methyl}-3-methyl-1H-1,2,4-triazol-1-yl)benzoic acid](/img/structure/B5625965.png)
![methyl 4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}benzoate](/img/structure/B5625973.png)
![(2-{2-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethyl)dimethylamine](/img/structure/B5625979.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N,N-dimethylethanamine](/img/structure/B5625987.png)

![2-(3-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5626001.png)